Cas no 2228156-59-8 (2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one)

2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-1879170
- 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one
- 2228156-59-8
-
- インチ: 1S/C12H13N3O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2
- InChIKey: UOSZLBMBHQYESO-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)C1C=NN(C=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 215.105862047g/mol
- どういたいしつりょう: 215.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 60.9Ų
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879170-1.0g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1879170-2.5g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1879170-0.5g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1879170-0.05g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1879170-0.25g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1879170-10.0g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1879170-5g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1879170-5.0g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1879170-0.1g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1879170-10g |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one |
2228156-59-8 | 10g |
$3929.0 | 2023-09-18 |
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-oneに関する追加情報
Comprehensive Overview of 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2228156-59-8)
2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one, with the CAS number 2228156-59-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole and benzyl functional groups, serves as a pivotal intermediate in the synthesis of novel therapeutic agents. Its molecular structure, featuring an amino and ketone moiety, makes it a versatile building block for drug discovery and development.
In recent years, the demand for heterocyclic compounds like 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one has surged due to their applications in targeting neurological disorders and inflammatory diseases. Researchers are particularly interested in its potential role as a kinase inhibitor, a class of compounds widely explored for cancer therapy. The compound's benzyl-pyrazole scaffold is also being studied for its anti-microbial properties, aligning with the global focus on combating antibiotic resistance.
The synthesis of 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one involves multi-step organic reactions, including condensation and amination processes. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure high purity and structural integrity. This meticulous approach is critical for researchers who rely on precise chemical properties for structure-activity relationship (SAR) studies.
From an industrial perspective, the compound's scalable synthesis and stability under controlled conditions make it a viable candidate for large-scale pharmaceutical production. Companies specializing in custom synthesis and contract research often highlight its inclusion in their catalogs, catering to the growing demand for high-value intermediates. Additionally, its compatibility with green chemistry principles aligns with the industry's shift toward sustainable practices.
One of the most frequently searched questions related to this compound is: "What are the applications of 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one in drug discovery?" Current studies suggest its utility in designing small molecule inhibitors for enzymes involved in cell signaling pathways. Another trending topic is its potential use in neuroprotective agents, given the rising prevalence of neurodegenerative conditions like Alzheimer's disease.
For researchers exploring structure-based drug design, the compound's crystallographic data and molecular docking profiles are invaluable resources. Computational chemists frequently investigate its binding affinity to various biological targets, leveraging tools like molecular dynamics simulations. These insights are shared in open-access journals, fostering collaboration across the scientific community.
In summary, 2-amino-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2228156-59-8) represents a cutting-edge compound with multifaceted applications in modern medicine and biotechnology. Its synthetic versatility, combined with its biological relevance, positions it as a key player in advancing precision medicine and targeted therapies. As research continues to unfold, this compound is poised to contribute significantly to solving some of the most pressing health challenges of our time.
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